Compound Description: This compound, like the target compound 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, has been investigated for its antioxidant activity using in vitro methods and molecular docking studies. []
Relevance: Both compounds share the core structure of a 6-chloro[1,2,4]triazolo[4,3-b]pyridazine scaffold. The key structural difference lies in the substituent at the 3-position of the triazole ring. 6-Chloro-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has a (4-methylphenoxy)methyl group, while the target compound has a 2,5-dimethoxyphenyl group at that position. This difference in substituents likely influences their physicochemical properties and could potentially lead to variations in their antioxidant activity. []
Compound Description: This compound, characterized by single crystal X-ray diffraction, revealed a planar molecular structure stabilized by intramolecular C—H⋯N hydrogen bonds. []
Relevance: This compound shares the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core structure with the target compound, 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine. The primary difference lies in the substituent at the 3-position of the triazole ring: a 3-methylphenyl group in this compound versus a 2,5-dimethoxyphenyl group in the target compound. This difference highlights the potential for diverse substitutions at this position while maintaining the fundamental triazolopyridazine framework. []
Compound Description: This compound is notable for its role as a precursor in synthesizing various substituted 1,2,4-triazolo[4,3-b]pyridazines through nucleophilic substitution reactions. Its lipophilicity has also been studied. []
Relevance: This compound, along with the target compound 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, belongs to the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine class. The key distinction lies in the substituent at the 3-position of the triazole ring: a chloromethyl group in this compound compared to a 2,5-dimethoxyphenyl group in the target compound. This structural difference underscores the versatility of the triazolopyridazine scaffold for accommodating various functional groups at this position, potentially leading to a diverse range of derivatives with distinct properties. []
3-(α- and β-D-arabinofuranosyl)-6-chloro-1,2,4-triazolo[4,3-b]pyridazine
Compound Description: These two compounds are arabinofuranosyl derivatives of the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core. They were synthesized and characterized, and the structure of the β-anomer was confirmed by X-ray crystallography. []
Relevance: These compounds share the 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine core structure with the target compound, 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine. The difference is the presence of a α- or β-D-arabinofuranosyl group at the 3-position of the triazole ring in these compounds, contrasting with the 2,5-dimethoxyphenyl group in the target compound. This variation exemplifies the possibility of introducing sugar moieties to this core structure, potentially influencing its biological activity and physicochemical properties. []
Compound Description: This compound exhibits a layered crystal structure stabilized by C—H⋯N and Cl⋯Cl interactions, as revealed by its crystal structure analysis. []
Compound Description: This compound is a formycin analog and was synthesized and evaluated for its antitumor and antiviral activities in cell culture. It did not exhibit significant activity in these assays. []
Relevance: While this compound and the target compound, 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, both belong to the [, , ]triazolo[4,3-b]pyridazine class, they differ significantly in their substitution patterns. The presence of an amino group at the 8-position and a β-D-ribofuranosyl group at the 3-position in this formycin congener, compared to a chlorine at the 6-position and a 2,5-dimethoxyphenyl group at the 3-position in the target compound, demonstrates the wide range of modifications possible within this heterocyclic system, leading to compounds with potentially diverse biological activities. []
6‐Chloro‐1,2,4‐triazolo[4,3‐b]pyrido[2,3‐d]- and [3,2‐d]pyridazines
Compound Description: These isomeric compounds were synthesized and characterized as part of a study on pyridopyridazine derivatives. []
Relevance: These compounds, while containing the [, , ]triazolo[4,3-b]pyridazine moiety also present in 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, are fused with an additional pyridine ring, forming a pyridopyridazine system. This fusion distinguishes them from the target compound and highlights the possibility of expanding the triazolopyridazine scaffold to create more complex heterocyclic systems. []
Compound Description: This series of compounds was synthesized and evaluated for antifungal and antibacterial activities. Some showed potent activity compared to standard drugs. []
Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core with 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine. The presence of various substituted phenyl groups at both the 3- and 6-positions, in contrast to a chlorine atom at the 6-position and a 2,5-dimethoxyphenyl group at the 3-position in the target compound, highlights the broad structural diversity possible within this class of compounds and their potential for biological activity. []
Compound Description: This compound exhibited strong in vitro cytostatic activity against KB and HeLa human cancer cell lines, showing promise as a potential anticancer agent. []
Relevance: Although structurally similar to the target compound 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, this compound belongs to the tetrazolopyridazine class, featuring a tetrazole ring fused to the pyridazine core, unlike the triazole ring in the target compound. This difference highlights the close relationship between triazolopyridazines and tetrazolopyridazines, often explored for their pharmacological properties. []
2-(6-Dialkylamino-3-pyridazinyl)hydrazinecarboxylates and Hydrazides
Compound Description: These compounds, synthesized from 3-chloro-6-dialkylaminopyridazines, served as intermediates in the synthesis of 2,3-dihydro-1,2,4-triazolo[4,3-b]pyridazine-3-ones and 1,2,4-triazolo[4,3-b]pyridazines, which were evaluated for antihypertensive activity. []
Relevance: These intermediates, although not directly containing the triazolopyridazine ring system, are structurally related to the target compound, 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, as they are precursors to triazolopyridazine derivatives. Their synthesis highlights the use of 3-chloropyridazine derivatives, similar to the 6-chloropyridazine core of the target compound, in constructing the triazolopyridazine scaffold. []
6-Chloro-, 6-morpholino- and 6-N-methylpiperazino-1,2,4-triazolo[4,3-b]- or 1,2,3,4-tetrazolo[1,5-b]pyridazines
Compound Description: This series of compounds was synthesized and investigated for their effects on blood pressure and heart rate in rats. Some compounds showed a positive effect on lowering blood pressure without significantly affecting heart rate. []
Relevance: This series includes both triazolopyridazine and tetrazolopyridazine derivatives, highlighting the structural similarities and shared pharmacological interests between these classes. The target compound, 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, specifically relates to the triazolopyridazine members of this series, sharing the [, , ]triazolo[4,3-b]pyridazine core structure. []
Compound Description: L-838,417 exhibits functional selectivity for specific subtypes of GABAA receptors. It acts as a partial agonist at non-α1 GABAA receptors and an antagonist at GABAA-α1 receptors, demonstrating potential as an anxiolytic with reduced sedative effects compared to benzodiazepines. [, ]
Relevance: L-838,417, while sharing the [, , ]triazolo[4,3-b]pyridazine core structure with 6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine, has a more complex substitution pattern. It incorporates a 2,5-difluorophenyl group at the 3-position and a bulky tert-butyl and triazolylmethoxy substituent at the 6- and 7-positions, respectively. This complexity highlights the versatility of the triazolopyridazine scaffold for accommodating diverse substituents to achieve specific pharmacological profiles, in this case, targeting GABAA receptor subtypes. [, ]
Compound Description: Compound 522-054 was designed to interact with both α5 GABAA receptors and α7 neuronal nicotinic acetylcholine receptors (nAChRs). It exhibits dual activity, inhibiting α5 GABAARs and enhancing α7 nAChRs, leading to potential cognitive-enhancing effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.